Nicotine bitartrate
Nicotine bitartrate
Nicotine bitartrate is a member of pyrrolidines and a member of pyridines.
Nicotine is highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission. Nicotine is also important medically because of its presence in tobacco smoke.
Nicotine is highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission. Nicotine is also important medically because of its presence in tobacco smoke.
Brand Name:
Vulcanchem
CAS No.:
6019-06-3
VCID:
VC20769412
InChI:
InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2
SMILES:
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
Molecular Formula:
C18H30N2O14
Molecular Weight:
498.4 g/mol
Nicotine bitartrate
CAS No.: 6019-06-3
Cat. No.: VC20769412
Molecular Formula: C18H30N2O14
Molecular Weight: 498.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Nicotine bitartrate is a member of pyrrolidines and a member of pyridines. Nicotine is highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission. Nicotine is also important medically because of its presence in tobacco smoke. |
|---|---|
| CAS No. | 6019-06-3 |
| Molecular Formula | C18H30N2O14 |
| Molecular Weight | 498.4 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate |
| Standard InChI | InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2 |
| Standard InChI Key | LDMPZNTVIGIREC-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
| SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O |
| Melting Point | 90 °C |
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